
N-((2,5-dimethylfuran-3-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,5-dimethylfuran-3-yl)methyl)propionamide is a molecule that contains a total of 35 bonds. There are 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 secondary amides (aliphatic), and 1 Furane .
Molecular Structure Analysis
The molecular structure of N-((2,5-dimethylfuran-3-yl)methyl)propionamide consists of 35 atoms; 18 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains 1 five-membered ring(s), 2 secondary amide(s) (aliphatic), and 1 Furane(s) .Chemical Reactions Analysis
While specific chemical reactions involving N-((2,5-dimethylfuran-3-yl)methyl)propionamide are not detailed in the available literature, the Diels–Alder reaction of 2,5-dimethylfuran with N-phenylmaleimide has been studied. The rate constants of this reaction have been determined in five solvents in the temperature range from 25 to 45°C and pressure range from 1 to 1000 bar .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide, also known as N-((2,5-dimethylfuran-3-yl)methyl)propionamide, focusing on six unique applications:
Pharmaceutical Development
N-[(2,5-dimethylfuran-3-yl)methyl]propanamide has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a building block for synthesizing various bioactive compounds. Researchers are exploring its use in developing new drugs for treating diseases such as cancer, due to its potential anti-cancer properties .
Catalysis in Organic Synthesis
This compound is also valuable in the field of catalysis. It can act as a ligand in catalytic reactions, facilitating the formation of complex organic molecules. Its structure allows for the stabilization of transition states, making it an effective catalyst in various organic synthesis processes .
Material Science
In material science, N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is being investigated for its potential use in creating new polymers and materials. Its ability to form stable bonds and its reactivity make it a candidate for developing materials with unique properties, such as enhanced durability or specific electrical characteristics .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its chemical properties allow it to interact with biological systems in ways that can inhibit the growth of pests or weeds, making it a valuable tool for improving crop yields .
Environmental Chemistry
Researchers are exploring the use of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide in environmental chemistry for the development of new methods to detect and neutralize pollutants. Its reactivity and stability make it suitable for creating sensors or agents that can break down harmful substances in the environment .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful for investigating how enzymes work and how metabolic processes can be regulated.
These applications highlight the versatility and importance of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Wirkmechanismus
Mode of Action
It is known that the compound is involved in a three-step strategy for the functionalization of the methyl group of 2,5-dimethylfuran .
Biochemical Pathways
The compound is a derivative of 2,5-dimethylfuran, which is involved in various biochemical reactions .
Action Environment
It is known that the compound’s vapors can form explosive mixtures with air, and it can easily ignite or explode when exposed to heat or flame .
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-10(12)11-6-9-5-7(2)13-8(9)3/h5H,4,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJBWWMGHFRXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(OC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2626639.png)
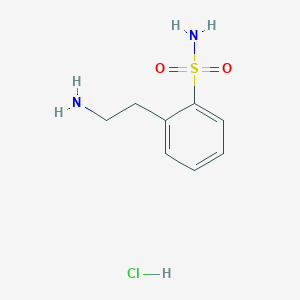
![4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2626641.png)
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2626643.png)
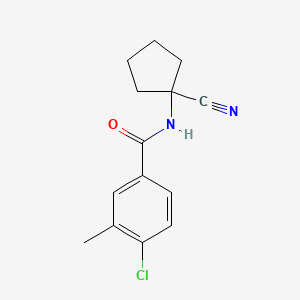
![4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine](/img/structure/B2626645.png)


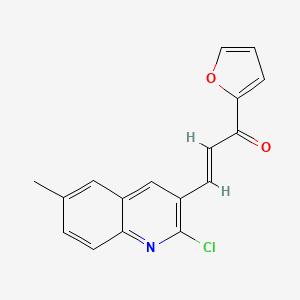
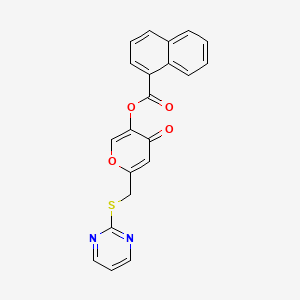
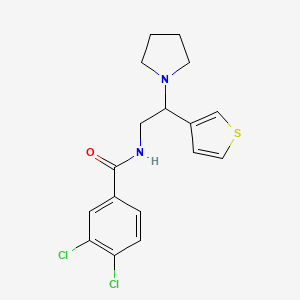
![N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2626656.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2626661.png)